1-(3-Ethoxy-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 3-mercaptopropionic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s mercapto group allows it to form strong bonds with metal ions, making it useful in the study of metalloproteins and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features suggest it may have bioactive properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
1-(3-Ethoxy-5-mercaptophenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Methoxy-5-mercaptophenyl)propan-1-one and 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one share structural similarities but differ in their functional groups.
Uniqueness: The presence of both an ethoxy group and a mercapto group in this compound makes it unique, as it combines the reactivity of both groups.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(3-ethoxy-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-11(12)8-5-9(13-4-2)7-10(14)6-8/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
ZEFGNCZHJHUXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)S)OCC |
Origin of Product |
United States |
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